
Enkephalin-leu, sulfonated
Vue d'ensemble
Description
Enkephalin-leu, sulfonated is a modified form of the endogenous opioid peptide, leucine-enkephalin. Leucine-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . This compound plays a crucial role in pain modulation by interacting with opioid receptors in the nervous system . The sulfonation of enkephalin-leu enhances its stability and solubility, making it a valuable compound for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-leu, sulfonated typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and subjected to sulfonation. Sulfonation is achieved by treating the peptide with sulfonating agents such as sulfur trioxide-pyridine complex under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The sulfonation step is optimized for large-scale production, ensuring consistent quality and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Enkephalin-leu, sulfonated undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Sulfonation itself is a substitution reaction where a sulfonate group replaces a hydrogen atom on the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Sulfonation: Sulfur trioxide-pyridine complex in anhydrous conditions.
Major Products:
Oxidation: Disulfide-bonded this compound.
Reduction: Reduced this compound.
Sulfonation: this compound with enhanced solubility and stability.
Applications De Recherche Scientifique
Enkephalin-leu, sulfonated has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential in developing new analgesics and neuroprotective agents.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents .
Mécanisme D'action
Enkephalin-leu, sulfonated exerts its effects by binding to opioid receptors, primarily the δ-opioid receptors, with a higher affinity compared to μ-opioid receptors . Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .
Comparaison Avec Des Composés Similaires
Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
[d-Ala2, d-Leu5]-Enkephalin: A synthetic analog with enhanced stability and affinity for δ-opioid receptors.
Beta-endorphin: A longer opioid peptide with potent analgesic properties.
Uniqueness: Enkephalin-leu, sulfonated stands out due to its enhanced stability and solubility from sulfonation, making it more suitable for therapeutic applications. Its selective affinity for δ-opioid receptors also provides a unique profile for pain modulation and potential neuroprotective effects .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDZIPRMZWLPL-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230445 | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80632-52-6 | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080632526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


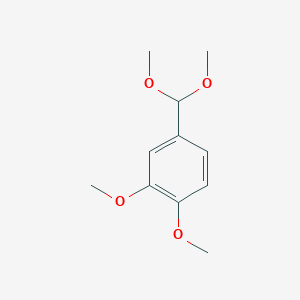

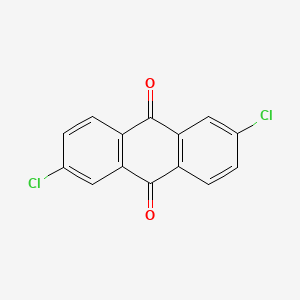

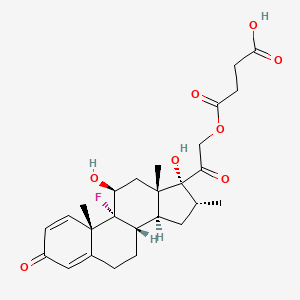
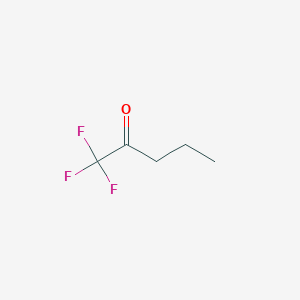
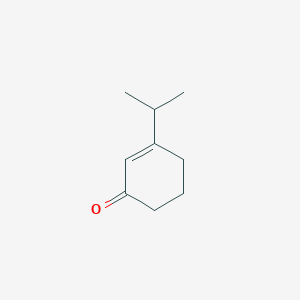
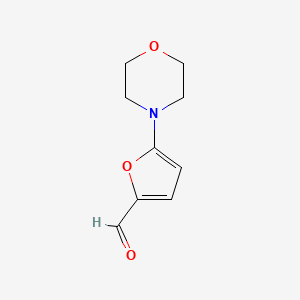
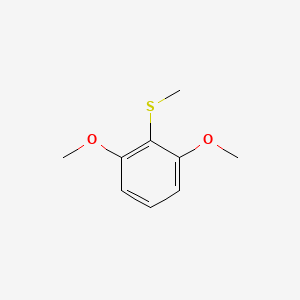
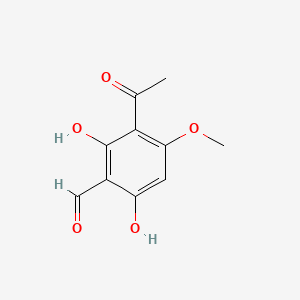
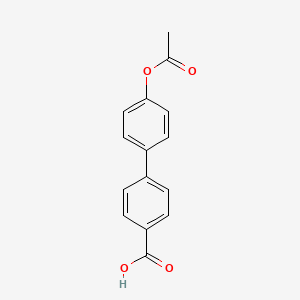

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)

